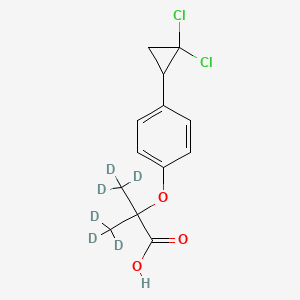

Ciprofibrate D6

Übersicht

Beschreibung

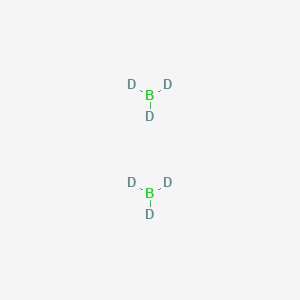

Ciprofibrate-d6 is a deuterated form of ciprofibrate, a lipid-lowering agent belonging to the fibrate class of drugs. It is primarily used as an internal standard for the quantification of ciprofibrate in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in ciprofibrate-d6 replace hydrogen atoms, providing a stable isotopic label that aids in accurate tracing and quantification in metabolic studies .

Wissenschaftliche Forschungsanwendungen

Ciprofibrat-d6 wird in der wissenschaftlichen Forschung häufig für die Untersuchung des Lipidstoffwechsels und seiner Auswirkungen auf verschiedene Krankheiten verwendet. Seine einzigartige isotopenmarkierte Struktur ermöglicht eine genaue Verfolgung und ein Verständnis von Stoffwechselwegen. Anwendungen umfassen:

Chemie: Wird als interner Standard in analytischen Methoden verwendet.

Biologie: Untersuchung des Lipidstoffwechsels und seiner Regulation.

Medizin: Untersuchung der Pharmakokinetik und Pharmakodynamik von Ciprofibrat.

Industrie: Qualitätskontrolle und Standardisierung in der pharmazeutischen Produktion.

5. Wirkmechanismus

Ciprofibrat-d6 wirkt wie Ciprofibrat als Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors alpha (PPARα) . Dieser Rezeptor spielt eine entscheidende Rolle bei der Regulierung des Lipidstoffwechsels. Die Aktivierung von PPARα führt zu einer erhöhten Expression von Genen, die am Fettsäureabbau beteiligt sind, was zu einem reduzierten Triglyceridspiegel und einem erhöhten High-Density-Lipoprotein (HDL)-Cholesterinspiegel führt . Zu den molekularen Zielstrukturen gehören Enzyme, die am Lipidstoffwechsel beteiligt sind, wie z. B. Lipoproteinlipase und Fettsäuretransportproteine .

Wirkmechanismus

Target of Action

Ciprofibrate D6 primarily targets the Peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, including the uptake and β-oxidation of fatty acids .

Mode of Action

As an agonist of PPARα, this compound binds to this receptor, activating it . This activation leads to an increase in the transcription of genes related to fatty acid transport across the cell membrane, intracellular lipid trafficking, and both mitochondrial and peroxisomal fatty acid uptake and β-oxidation .

Biochemical Pathways

This compound affects several biochemical pathways. It stimulates the β-oxidation of fatty acids, especially in the liver . This process involves the breakdown of fatty acids into two-carbon units, which are then converted into acetyl-CoA, a key molecule in energy metabolism. Additionally, this compound reduces the activity of the cholesteryl ester transfer protein (CETP), which mediates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) .

Pharmacokinetics

This compound is generally well absorbed from the gastrointestinal tract and displays a high degree of binding to albumin . It is metabolized by the hepatic cytochrome P450 (CYP) 3A4 and primarily excreted via the kidneys . The half-life of Ciprofibrate is approximately 80 hours .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of excess body weight has been associated with a greater decrease in non-HDL cholesterol following Ciprofibrate treatment . Furthermore, the efficacy of this compound may also be influenced by the pathophysiology of the disorder being treated .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Ciprofibrate D6, like its parent compound Ciprofibrate, interacts with PPARα, a key regulator of lipid metabolism . It selectively activates PPARα over other PPAR subtypes . This interaction with PPARα leads to the transcription of genes related to fatty acid transport, intracellular lipid trafficking, and both mitochondrial and peroxisomal fatty acid uptake .

Cellular Effects

This compound influences cell function by modulating lipid metabolism. It has been shown to decrease plasma levels of triglycerides and increase fasting plasma glucose levels in animal models . It also induces cell cycle arrest in certain hepatocellular carcinoma cells . In hyperlipidemic conditions, it has been observed to suppress the increase in blood lipids .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its agonistic action on PPARα . By activating PPARα, it influences the transcription of a variety of genes involved in lipid metabolism, leading to changes in cellular lipid profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause significant changes in lipid profiles over time. For instance, after four months of treatment, plasma triglyceride concentrations were decreased by 44% .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed to decrease fasting plasma levels of triglycerides and increase fasting plasma glucose levels when administered at a dose of 10 mg/kg .

Metabolic Pathways

This compound is involved in the PPARα-mediated lipid metabolism pathway . It interacts with PPARα to influence the transcription of genes related to fatty acid transport and metabolism .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a PPARα agonist, it is likely to be found in the nucleus where it can influence gene transcription .

Vorbereitungsmethoden

The synthesis of ciprofibrate-d6 involves several steps, including cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis . The general synthetic route can be summarized as follows:

Cyclization: Formation of the cyclopropyl ring.

Acylation: Introduction of the acyl group.

Baeyer-Villiger Oxidation: Conversion of ketones to esters.

Alcoholysis: Reaction with alcohol to form esters.

Alkylation: Introduction of alkyl groups.

Hydrolysis: Conversion of esters to carboxylic acids.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Ciprofibrat-d6 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandeln von Alkoholen in Ketone oder Carbonsäuren.

Reduktion: Umwandeln von Ketonen in Alkohole.

Substitution: Austausch von funktionellen Gruppen durch andere Gruppen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

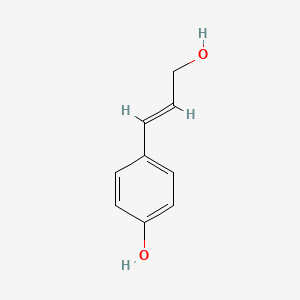

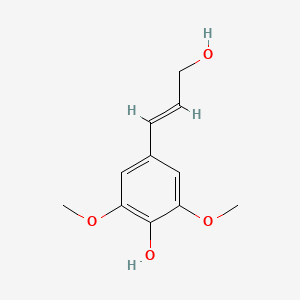

Vergleich Mit ähnlichen Verbindungen

Ciprofibrat-d6 wird mit anderen Fibratderivaten wie Fenofibrat, Bezafibrat und Gemfibrozil verglichen . Obwohl alle diese Verbindungen einen gemeinsamen Wirkmechanismus durch die Aktivierung von PPARα aufweisen, ist die einzigartige isotopenmarkierte Struktur von Ciprofibrat-d6 besonders nützlich für Stoffwechselstudien. Ähnliche Verbindungen umfassen:

Fenofibrat: Ein weiteres Fibrat, das zur Senkung des Lipidspiegels eingesetzt wird.

Bezafibrat: Wird zur Behandlung von Hyperlipidämie verwendet.

Gemfibrozil: Wirksam bei der Senkung des Triglyceridspiegels.

Ciprofibrat-d6 zeichnet sich durch seine deuterierte Form aus, die eine verbesserte Stabilität und Genauigkeit in analytischen Anwendungen bietet .

Eigenschaften

IUPAC Name |

3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSRODZRAIWAKH-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2CC2(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070015-05-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

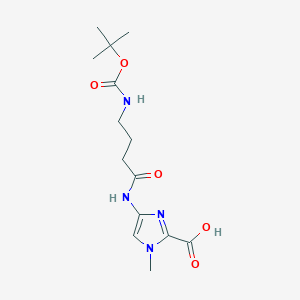

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

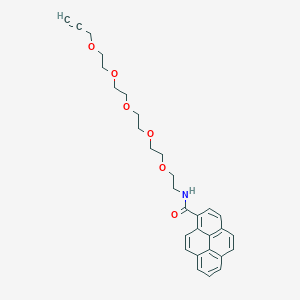

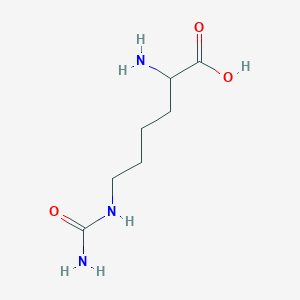

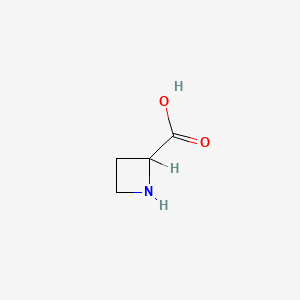

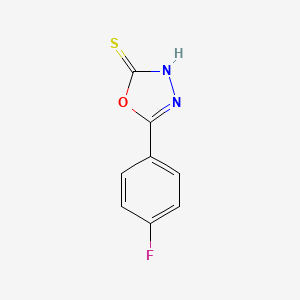

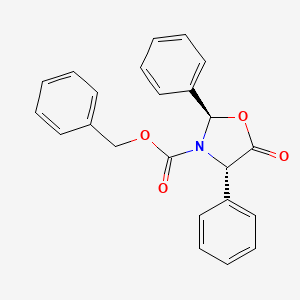

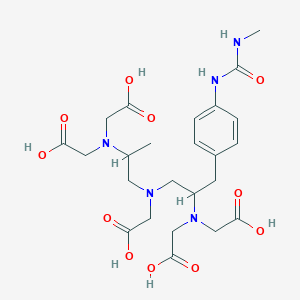

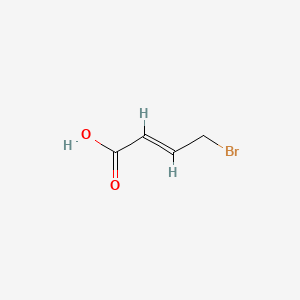

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.